N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of o-aminothiophenol with aromatic aldehydes in ethanol as a reaction medium, stirred at 50°C for 1 hour.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various electrophiles in the presence of Lewis acids like AlCl3.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and proteins.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: Benzothiazole derivatives are explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide involves the inhibition of specific enzymes and proteins. The benzothiazole moiety interacts with the active site of the target enzyme, leading to the inhibition of its activity. This interaction is often studied using molecular docking techniques to understand the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C23H20N2O2S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H20N2O2S/c1-14-8-6-10-17(21(14)27-3)22(26)24-18-12-7-9-16(15(18)2)23-25-19-11-4-5-13-20(19)28-23/h4-13H,1-3H3,(H,24,26) |
InChI Key |
NZSSCGMNRBEXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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